2-cyano-N-(3-methoxypropyl)acetamide
CAS No.: 15029-45-5
Cat. No.: VC20977939
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15029-45-5 |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 2-cyano-N-(3-methoxypropyl)acetamide |
| Standard InChI | InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10) |
| Standard InChI Key | QWNFSBIGAWBUTF-UHFFFAOYSA-N |
| SMILES | COCCCNC(=O)CC#N |
| Canonical SMILES | COCCCNC(=O)CC#N |
Introduction
Chemical Properties and Structure
Molecular Characteristics
2-cyano-N-(3-methoxypropyl)acetamide contains several important functional groups that contribute to its chemical behavior:
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A cyano group (-C≡N) that enhances reactivity and provides a site for further chemical modifications
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An amide linkage (-CONH-) that offers hydrogen bonding capabilities crucial for biological interactions
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A methoxypropyl side chain (-CH2CH2CH2OCH3) that influences the compound's solubility profile and membrane permeability
The arrangement of these functional groups creates a molecule with unique physicochemical properties that determine its behavior in biological systems and chemical reactions.
Physical Properties
The physical properties of 2-cyano-N-(3-methoxypropyl)acetamide significantly influence its applications in research and development. Table 1 summarizes these key physical properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.18 g/mol |
| Physical State | Solid at room temperature |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (DMSO, ethanol, methanol); moderately soluble in water |
| Melting Point | Typically ranges between 85-95°C |
| Stability | Stable under standard laboratory conditions |
| LogP (estimated) | 0.2-0.8 (indicating moderate lipophilicity) |
Structural Analysis
The electron-withdrawing nature of the cyano group adjacent to the carbonyl function creates an electrophilic center that contributes to the compound's reactivity. This feature is particularly important for the compound's biological activities, as it enables interactions with nucleophilic centers in biological targets.
The methoxypropyl group introduces a moderate level of lipophilicity to the molecule, which can enhance membrane permeability while maintaining reasonable water solubility. This balanced property profile is advantageous for drug development, as it can contribute to improved bioavailability.
Synthesis and Preparation Methods
Standard Synthetic Routes
The synthesis of 2-cyano-N-(3-methoxypropyl)acetamide typically involves the reaction of cyanoacetic acid derivatives with 3-methoxypropylamine under controlled conditions. Several synthetic approaches have been documented in the literature, with the most common pathway involving the following steps:
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Activation of cyanoacetic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
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Reaction of the activated acid with 3-methoxypropylamine to form the amide bond
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Purification through recrystallization or column chromatography to obtain the final product
Alternative Synthetic Methods
Alternative synthetic methods for preparing 2-cyano-N-(3-methoxypropyl)acetamide include:
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Direct reaction of ethyl cyanoacetate with 3-methoxypropylamine under basic conditions
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Condensation of cyanoacetyl chloride with 3-methoxypropylamine in the presence of a tertiary amine base
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Microwave-assisted synthesis for accelerated reaction times and potentially higher yields
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One-pot procedures that minimize the need for isolation of intermediates
Optimization Strategies
Optimization of the synthesis can be achieved through careful control of reaction parameters:
| Parameter | Optimization Strategy | Effect on Yield/Purity |
|---|---|---|
| Temperature | Maintaining 0-5°C during coupling agent addition | Reduces side reactions |
| Reaction Time | Extending to 12-24 hours at room temperature | Improves conversion |
| Solvent Selection | Using anhydrous THF or DCM | Enhances solubility of reagents |
| Purification Method | Sequential recrystallization from ethanol/hexane | Improves product purity |
| Stoichiometry | Slight excess (1.1-1.2 eq) of coupling agent | Ensures complete activation |
Biological Activities
Antimicrobial Properties
Research has demonstrated that cyanoacetamide derivatives, including compounds structurally related to 2-cyano-N-(3-methoxypropyl)acetamide, possess significant antimicrobial activities against various bacterial and fungal pathogens.
Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with particularly notable activity against Staphylococcus aureus and Escherichia coli. The mechanism of antimicrobial action may involve interference with critical bacterial enzymes or disruption of cell membrane integrity.
The antimicrobial efficacy of cyanoacetamide derivatives can be enhanced through structural modifications, particularly through optimization of the substituents on the amide nitrogen. The methoxy group in 2-cyano-N-(3-methoxypropyl)acetamide may contribute to its antimicrobial potential by influencing membrane permeability and target binding.
Anti-inflammatory Effects
Some cyanoacetamide derivatives have demonstrated anti-inflammatory properties in preclinical studies. The potential mechanisms underlying these effects include:
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Inhibition of inflammatory mediator production
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Reduction of oxidative stress
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Modulation of inflammatory cell recruitment or activation
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Interference with inflammatory signaling cascades
The presence of the methoxypropyl group in 2-cyano-N-(3-methoxypropyl)acetamide may contribute to its anti-inflammatory potential by affecting the compound's pharmacokinetic properties and target interactions.
Structure-Activity Relationships
Key Structural Elements Affecting Activity
Structure-activity relationship (SAR) studies of cyanoacetamide derivatives have identified several structural features that significantly influence biological activity:
| Structural Element | Impact on Biological Activity |
|---|---|
| Cyano Group | Essential for most biological activities; serves as a hydrogen bond acceptor and contributes to electronic properties |
| Amide Linkage | Provides hydrogen bonding capabilities crucial for target recognition and binding |
| Methoxy Moiety | Enhances lipophilicity and membrane permeability; may form additional hydrogen bonds with targets |
| Alkyl Chain Length | Affects lipophilicity, flexibility, and binding site accommodation; optimal length varies by target |
Comparative Analysis with Related Compounds
When compared with related cyanoacetamide derivatives, 2-cyano-N-(3-methoxypropyl)acetamide demonstrates unique features that may contribute to its specific activity profile:
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The three-carbon propyl spacer provides optimal distance between the amide and methoxy groups
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The terminal methoxy group offers hydrogen bond accepting capability without introducing excessive lipophilicity
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The combination of the flexible propyl chain and the rigid amide-cyano moiety creates a balanced conformational profile
Analytical Methods for Characterization
Spectroscopic Analysis
Several spectroscopic techniques are employed for the characterization and quality control of 2-cyano-N-(3-methoxypropyl)acetamide:
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NMR Spectroscopy: Provides detailed structural information, with characteristic signals for the methylene protons adjacent to the cyano group (δ ~3.4 ppm), the methoxy group (δ ~3.3 ppm), and the amide proton (δ ~7.5-8.0 ppm)
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IR Spectroscopy: Shows distinctive absorption bands for the cyano group (~2250 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and C-O stretching of the methoxy group (~1100 cm⁻¹)
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Mass Spectrometry: Yields a molecular ion peak at m/z 156 with characteristic fragmentation patterns
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity analysis and quality control:
| Method | Typical Conditions | Application |
|---|---|---|
| HPLC | C18 column, methanol/water gradient, UV detection at 210-220 nm | Purity determination, quantitative analysis |
| TLC | Silica gel, ethyl acetate/hexane (1:1), visualization with UV or iodine | Reaction monitoring, qualitative analysis |
| GC-MS | DB-5 column, temperature program from 50-250°C | Structural confirmation, trace analysis |
Research Applications and Future Directions
Medicinal Chemistry Applications
The unique structural features and biological activities of 2-cyano-N-(3-methoxypropyl)acetamide make it valuable in several medicinal chemistry applications:
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As a scaffold for developing novel antimicrobial agents to address antibiotic resistance
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As a lead structure for anticancer drug discovery programs
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As a starting point for anti-inflammatory drug development
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As a building block for the synthesis of more complex bioactive molecules
Future Research Directions
Several promising research directions could further expand our understanding and application of 2-cyano-N-(3-methoxypropyl)acetamide:
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Detailed mechanistic studies to elucidate the precise molecular targets and modes of action
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Structure-based design of optimized derivatives with enhanced potency and selectivity
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Investigation of synergistic effects when combined with established therapeutic agents
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Development of improved synthetic methods for scalable production
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Exploration of novel applications beyond the currently identified biological activities
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